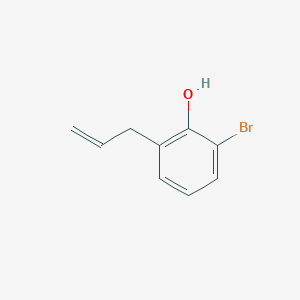

Phenol, 2-bromo-6-(2-propenyl)-

Description

Contextualization of Substituted Phenols in Chemical Research

Substituted phenols are fundamental building blocks in the chemical sciences. Their structures are integral to a vast array of natural products, pharmaceuticals, agrochemicals, and polymers. nih.govoregonstate.edu The properties and utility of these molecules are profoundly influenced by the nature and position of the substituents on the phenolic ring. oregonstate.edu Consequently, the development of methods for the synthesis of phenols with precise control over substitution patterns remains a primary focus for organic chemists. oregonstate.edunih.gov

Traditional methods for creating substituted phenols often face challenges such as harsh reaction conditions, the use of toxic reagents, and a lack of regioselectivity, which can lead to mixtures of products. nih.govumb.edu Modern research has therefore gravitated towards more efficient and selective synthetic routes. These include transition-metal-catalyzed cross-coupling reactions, C-H bond functionalization, and the ipso-hydroxylation of arylboronic acids, which offer milder conditions and greater control over the final molecular structure. nih.govoregonstate.eduresearchgate.netorganic-chemistry.org The continuous pursuit of novel phenol (B47542) derivatives is driven by their potential to serve as versatile intermediates in the synthesis of complex and biologically active molecules. nih.govnumberanalytics.comnih.gov

Unique Structural Features and Synthetic Potential of Phenol, 2-bromo-6-(2-propenyl)-

Phenol, 2-bromo-6-(2-propenyl)- is an organic compound characterized by a phenolic hydroxyl group, a bromine atom at the ortho position, and an allyl (2-propenyl) group at the other ortho position. nih.gov Its molecular formula is C₉H₉BrO. This specific arrangement of functional groups—an electron-withdrawing bromine atom and an electron-donating allyl group on the same phenol ring—imparts a distinct chemical reactivity profile.

The synthetic potential of this molecule is considerable. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of aryl, alkyl, or nitrogen-based substituents. The allyl group is amenable to a different set of transformations, including oxidation, isomerization, and cyclization reactions. nih.govnih.gov For instance, the allyl moiety can participate in intramolecular cyclizations to form heterocyclic structures like dihydrobenzofurans, which are prevalent in many biologically active compounds. nih.gov The presence of both of these reactive sites on a single scaffold makes Phenol, 2-bromo-6-(2-propenyl)- a valuable intermediate for building molecular complexity through sequential or tandem reaction strategies.

Overview of Research Trajectories for Related Halogenated and Alkenyl Phenols

Research into halogenated and alkenyl phenols is a dynamic area of organic chemistry. For halogenated phenols, studies often focus on their synthesis and their role as precursors in creating more complex molecules. google.comnih.gov Theoretical studies have also investigated their degradation mechanisms and atmospheric lifetimes. rsc.org The development of selective halogenation techniques for phenols is a key research thrust, aiming to provide access to specific isomers that are crucial for targeted synthesis.

In parallel, the chemistry of alkenyl phenols, particularly allylphenols, is extensively explored. nih.govnih.gov A significant research trajectory involves their use in cyclization reactions to generate oxygen-containing heterocycles. nih.govnih.gov Light-driven, metal-free cascade reactions of 2-allylphenol (B1664045) derivatives have been developed to produce valuable 2,3-dihydrobenzofurans under mild conditions. nih.gov Furthermore, the transformation of the allyl group itself, through methods like Wacker-type oxidation or isomerization to the corresponding propenyl phenol, expands the synthetic utility of these compounds. nih.gov The convergence of these research lines, in molecules like Phenol, 2-bromo-6-(2-propenyl)-, allows for the combination of synthetic strategies developed for both halogenated and alkenyl phenols.

Significance of Investigations into Phenol, 2-bromo-6-(2-propenyl)- for Advanced Organic Methodologies

The distinct reactivity of the bromo and allyl groups allows for orthogonal chemical transformations, where one group can be reacted selectively without affecting the other. This enables the programmed and regiocontrolled construction of highly substituted aromatic compounds. oregonstate.edu For example, the bromine can be utilized in a palladium-catalyzed cross-coupling reaction, followed by an intramolecular cyclization involving the allyl group. The insights gained from studying the reactivity of Phenol, 2-bromo-6-(2-propenyl)- can be applied to the design of new synthetic routes for pharmaceuticals, agrochemicals, and advanced materials, highlighting its role as a valuable building block in the toolkit of synthetic organic chemists. numberanalytics.com

Compound Data

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-prop-2-enylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-2-4-7-5-3-6-8(10)9(7)11/h2-3,5-6,11H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJOFMJOMTXHGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C(=CC=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00529180 | |

| Record name | 2-Bromo-6-(prop-2-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00529180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17269-81-7 | |

| Record name | 2-Bromo-6-(prop-2-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00529180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Phenol, 2 Bromo 6 2 Propenyl and Its Key Precursors

Strategies for ortho-Bromination of Phenolic Substrates

Achieving selective ortho-bromination of phenols is a critical step in the synthesis of 2-bromo-6-(2-propenyl)phenol. The hydroxyl group of a phenol (B47542) is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. wku.edu This inherent reactivity often leads to a mixture of ortho and para isomers, and potentially polybrominated products, making regioselective synthesis challenging. wku.eduscientificupdate.com To overcome this, several strategies have been developed to favor the formation of the ortho-brominated product.

Electrophilic Bromination Approaches and Regioselectivity Considerations

Electrophilic bromination is a common method for introducing a bromine atom to an aromatic ring. However, controlling the position of bromination on a phenol ring requires specific reagents and conditions.

One effective approach involves the use of N-bromosuccinimide (NBS) as the brominating agent. The selectivity of NBS can be significantly influenced by the solvent and the presence of catalysts. For instance, the mono-ortho-bromination of para-substituted phenols has been achieved with high yields (greater than 86%) in short reaction times using NBS in ACS-grade methanol (B129727) in the presence of a catalytic amount of para-toluenesulfonic acid (p-TsOH). nih.govresearchgate.net The proposed mechanism suggests that p-TsOH may coordinate with the phenolic oxygen, directing the bromination to the ortho position. nih.gov

Amines can also be used to direct the ortho-bromination of phenols with NBS. Primary and secondary amines, particularly diisopropylamine (B44863) and dibutylamine, have been shown to catalyze the ortho-dibromination of phenol and the ortho-monobromination of 2-substituted phenols in dichloromethane (B109758). oup.com The reaction is believed to proceed through the formation of N-bromoamine intermediates. oup.com

The choice of brominating agent and solvent system plays a crucial role in determining the ortho-to-para product ratio. Bromination of phenol with N-bromosuccinimide and 2,4,4,6-tetrabromocyclohexa-2,5-dienone shows a strong solvent-dependent ortho:para ratio. rsc.org Furthermore, a combination of phenyliodine(III) diacetate (PIDA) and aluminum tribromide (AlBr₃) has been developed as a mild and efficient electrophilic brominating reagent for phenols, operating under mild conditions. nih.govrsc.org

Table 1: Selected Reagents and Conditions for ortho-Bromination of Phenols

| Brominating Agent | Catalyst/Additive | Solvent | Key Features |

| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (p-TsOH) | Methanol | High yields and selectivity for mono-ortho-bromination of p-substituted phenols. nih.govresearchgate.net |

| N-Bromosuccinimide (NBS) | Diisopropylamine or Dibutylamine | Dichloromethane | Selective ortho-bromination. oup.com |

| Bromine Chloride (BrCl) | - | Inert organic solvent | Selective ortho-bromination of phenols with an unsubstituted para position. google.com |

| PIDA / AlBr₃ | - | - | Mild and efficient electrophilic bromination under ambient conditions. nih.govrsc.org |

| N-Bromosuccinimide (NBS) | Ammonium (B1175870) Salt | Toluene | Catalytic, ortho-selective halogenation. scientificupdate.com |

Directed ortho-Metalation and Subsequent Halogenation

Directed ortho-metalation (DoM) offers a powerful and regioselective method for the functionalization of aromatic compounds. wku.edunih.gov This strategy involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium species. This intermediate can then be quenched with an electrophile, such as a halogenating agent, to introduce a substituent with high regioselectivity. researchgate.netuwindsor.ca

For phenolic substrates, the hydroxyl group must first be protected with a suitable DMG. O-Aryl N,N-diethylcarbamates are effective DMGs that direct lithiation to the ortho position. uwindsor.ca The resulting ortho-lithiated intermediate can then be treated with a bromine source, such as 1,2-dibromo-1,1,2,2-tetrafluoroethane, to yield the ortho-brominated phenol after deprotection. While highly effective, this method requires very low temperatures and the use of strong bases. oup.com

Approaches for Introducing the 2-Propenyl Moiety

The introduction of the 2-propenyl (allyl) group is the second key transformation in the synthesis of the target compound. This can be achieved through several synthetic strategies, including rearrangement reactions and transition metal-catalyzed couplings.

Allylation Reactions (e.g., Claisen Rearrangement) and their Mechanistic Nuances

The Claisen rearrangement is a powerful and widely used method for the synthesis of ortho-allylphenols. wikipedia.orgepa.govacs.org The reaction involves the thermal rearrangement of an allyl phenyl ether to an ortho-allylphenol. libretexts.org The process is a nih.govnih.gov-sigmatropic rearrangement that proceeds through a concerted, cyclic transition state. libretexts.orgrsc.org

The synthesis of the precursor, an allyl phenyl ether, is typically achieved through a Williamson ether synthesis, where a phenoxide reacts with an allyl halide. epa.govacs.org The subsequent Claisen rearrangement is often carried out by heating the allyl phenyl ether. libretexts.org The initial product of the rearrangement is a non-aromatic cyclohexadienone intermediate, which then tautomerizes to the stable ortho-allylphenol. libretexts.org

The regioselectivity of the Claisen rearrangement can be influenced by substituents on the aromatic ring. Electron-withdrawing groups at the meta-position tend to direct the rearrangement to the ortho-position. wikipedia.org It is important to note that direct C-allylation of phenolate (B1203915) anions can also occur and may compete with the O-allylation/Claisen rearrangement pathway, particularly at higher temperatures. ub.ro

Transition Metal-Catalyzed Coupling Reactions for Alkenyl Introduction (e.g., Heck-type reactions)

Transition metal-catalyzed cross-coupling reactions provide an alternative and versatile method for introducing alkenyl groups onto an aromatic ring. The Heck reaction, catalyzed by palladium complexes, is a prominent example of such a transformation. wikipedia.orgorganic-chemistry.org It involves the reaction of an unsaturated halide or triflate with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. wikipedia.org

In the context of synthesizing 2-bromo-6-(2-propenyl)phenol, a Heck-type reaction could potentially be employed by coupling an appropriately substituted bromo-phenol derivative with an allylating agent. The Heck reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination. wikipedia.orgnih.gov While powerful, controlling the regioselectivity and avoiding side reactions can be challenging.

Palladium-catalyzed allylation of phenols can also proceed via the formation of π-allyl palladium complexes. acs.org These reactions can lead to either O-allylation or C-allylation products, with conditions often being tunable to favor one over the other. acs.orguniversiteitleiden.nl For instance, in some systems, the O-allylated product is the kinetic product, while the C-allylated product is the thermodynamic product. acs.org Other transition metals, such as ruthenium, iridium, and rhodium, have also been shown to catalyze the allylation of phenols. universiteitleiden.nl

Isomerization Pathways of Allyl-substituted Precursors

The isomerization of allyl-substituted phenols can be a relevant consideration, as the position of the double bond in the propenyl side chain can potentially shift under certain reaction conditions. Acidic catalysts, such as aluminum silicates and mixed oxides, are known to facilitate the isomerization and transalkylation of alkylphenols at elevated temperatures. google.com Therefore, the choice of catalyst and reaction conditions during the synthesis and purification steps is crucial to maintain the desired 2-propenyl structure and avoid the formation of isomeric products.

Convergent and Linear Synthesis Pathways to Phenol, 2-bromo-6-(2-propenyl)-

The construction of the target molecule can be envisioned through two primary retrosynthetic disconnections: a linear sequence starting from a simple phenol or a convergent approach combining two more complex fragments.

Linear Synthesis Pathway:

A common linear approach commences with the synthesis of the key precursor, 2-allylphenol (B1664045). This is typically achieved via a two-step process starting from phenol. The first step is a Williamson ether synthesis, where phenol is reacted with an allyl halide, such as allyl bromide, in the presence of a base like potassium carbonate, to form allyl phenyl ether. chemrxiv.orgresearchgate.net This ether then undergoes a thermal or Lewis acid-catalyzed Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic shift, to yield 2-allylphenol. organic-chemistry.orglibretexts.orglibretexts.org This rearrangement is a powerful tool for the ortho-C-allylation of phenols. organic-chemistry.orglibretexts.orglibretexts.org

The subsequent and critical step is the regioselective bromination of 2-allylphenol to introduce a bromine atom at the C6 position. The hydroxyl and allyl groups are both ortho-, para-directing, making the control of regioselectivity a significant challenge. Direct bromination with reagents like N-bromosuccinimide (NBS) can potentially lead to a mixture of isomers, including the desired 2-bromo-6-allylphenol and the undesired 4-bromo-2-allylphenol.

A study on the synthesis of a related compound, 3-allyl-2-(allyloxy)-5-bromoaniline, provides insight into a potential bromination strategy. In this multi-step synthesis starting from 2-allylphenol, an intermediate, 2-allyl-6-nitrophenol (B3249158), was selectively brominated at the position para to the hydroxyl group (and ortho to the allyl group) using NBS in dichloromethane with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) and glacial acetic acid. mdpi.com This suggests that the electronic nature and steric hindrance of the substituents on the phenolic ring play a crucial role in directing the incoming electrophile.

| Linear Synthesis Steps | Reaction | Key Reagents | Typical Precursor/Intermediate |

| 1 | Williamson Ether Synthesis | Phenol, Allyl Bromide, K₂CO₃ | Allyl phenyl ether |

| 2 | Claisen Rearrangement | Allyl phenyl ether (heated) | 2-Allylphenol |

| 3 | Ortho-Bromination | 2-Allylphenol, NBS | Phenol, 2-bromo-6-(2-propenyl)- |

Convergent Synthesis Pathway:

A convergent synthesis strategy would involve the preparation of a brominated phenol precursor, followed by the introduction of the allyl group. One plausible route begins with commercially available 2-bromophenol (B46759). This precursor could then be subjected to an ortho-allylation reaction.

A method to achieve this would be to first protect the hydroxyl group, for example, as a methyl ether (2-bromoanisole). Then, a directed ortho-metalation (DoM) could be performed, followed by quenching with an allyl electrophile. However, a more direct approach involves the Claisen rearrangement of an appropriately substituted allyl ether.

In this convergent pathway, 2-bromophenol would be O-allylated using allyl bromide and a base to form allyl 2-bromophenyl ether. Subsequent thermal Claisen rearrangement would be expected to yield primarily 2-bromo-6-allylphenol. organic-chemistry.orglibretexts.orglibretexts.org The rearrangement is generally favored at the ortho position unless it is sterically hindered. In the case of allyl 2-bromophenyl ether, the C6 position is available for the intramolecular allylation.

| Convergent Synthesis Steps | Reaction | Key Reagents | Typical Precursor/Intermediate |

| 1 | Williamson Ether Synthesis | 2-Bromophenol, Allyl Bromide, Base | Allyl 2-bromophenyl ether |

| 2 | Claisen Rearrangement | Allyl 2-bromophenyl ether (heated) | Phenol, 2-bromo-6-(2-propenyl)- |

Novel Synthetic Route Development and Optimization

Research in the synthesis of substituted phenols is continuously focused on improving efficiency, selectivity, and environmental compatibility. For the synthesis of Phenol, 2-bromo-6-(2-propenyl)-, key areas for development lie in the optimization of the regioselective bromination and the Claisen rearrangement steps.

Optimization of Ortho-Bromination:

One study highlighted the use of p-toluenesulfonic acid (pTsOH) as a catalyst for the mono-ortho-bromination of para-substituted phenols using NBS in methanol. nih.gov This method achieved high selectivity and yields for the ortho-brominated products in short reaction times. nih.gov The optimization of batch conditions for this type of reaction is an active area of research. researchgate.netresearchgate.net The influence of pH and the choice of brominating agent have also been systematically investigated to optimize phenol bromination, with acidic conditions generally favoring higher reactivity. chemrxiv.orgchemrxiv.org For instance, the optimal pH for bromination with an NBS-KBr system was found to be 4. chemrxiv.orgchemrxiv.org

These findings suggest that a systematic screening of catalysts, solvents, and pH could lead to a highly regioselective and efficient protocol for the synthesis of 2-bromo-6-allylphenol from 2-allylphenol.

Development of Novel Routes:

Beyond the classical Claisen rearrangement, new methods for the ortho-allylation of phenols are being explored. While the thermal Claisen rearrangement is effective, it often requires high temperatures. organic-chemistry.orglibretexts.orglibretexts.org Lewis acid catalysis can lower the reaction temperature, but can also lead to side products. The development of milder and more selective rearrangement conditions is an ongoing goal.

Advanced Spectroscopic and Diffraction Based Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural determination of organic molecules like Phenol (B47542), 2-bromo-6-(2-propenyl)-. By probing the magnetic properties of atomic nuclei, NMR provides a precise map of the chemical environment of each proton and carbon atom within the molecule.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for assigning the positions of atoms in the molecular structure.

¹H NMR: The proton NMR spectrum of Phenol, 2-bromo-6-(2-propenyl)- displays distinct signals corresponding to the hydroxyl, aromatic, and allyl protons. The chemical shifts (δ) of the aromatic protons are indicative of their positions on the substituted benzene (B151609) ring. The allyl group gives rise to a characteristic set of signals: a doublet for the two protons on the terminal CH₂ group, a multiplet for the CH proton, and another doublet for the two protons of the CH₂ group attached to the aromatic ring.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts differentiate the aromatic carbons from the aliphatic carbons of the allyl group. The carbon attached to the bromine atom (C-Br) and the carbon bearing the hydroxyl group (C-OH) show characteristic downfield shifts due to the electronegativity of these substituents.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Phenol, 2-bromo-6-(2-propenyl)-

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| OH | 5.49 (s, 1H) | - |

| H-3 | 7.29 (dd, J = 7.8, 1.5 Hz, 1H) | 129.1 |

| H-4 | 6.81 (t, J = 7.8 Hz, 1H) | 121.6 |

| H-5 | 7.07 (dd, J = 7.8, 1.5 Hz, 1H) | 128.4 |

| C-1 | - | 150.9 |

| C-2 | - | 112.5 |

| C-6 | - | 125.7 |

| C-1' (Allyl CH₂) | 3.44 (d, J = 6.6 Hz, 2H) | 34.8 |

| C-2' (Allyl CH) | 5.99 (m, 1H) | 136.9 |

| C-3' (Allyl CH₂) | 5.16 (m, 2H) | 116.3 |

Note: Chemical shifts are typically referenced to a standard solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). J values represent coupling constants in Hertz (Hz). s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets.

Two-dimensional NMR experiments are instrumental in confirming the atomic connectivity established by 1D NMR and can provide insights into through-space interactions.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For Phenol, 2-bromo-6-(2-propenyl)-, COSY spectra would show correlations between the adjacent aromatic protons (H-3, H-4, and H-5) and within the allyl group spin system (H-1', H-2', and H-3'). This confirms the neighboring relationships.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. For instance, the signal for the H-3 proton will show a cross-peak with the signal for the C-3 carbon. This is crucial for unambiguously assigning the carbon signals based on the more easily assigned proton spectrum.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of Phenol, 2-bromo-6-(2-propenyl)- exhibits characteristic absorption bands that confirm the presence of its key functional groups.

Table 2: Key FTIR Absorption Bands for Phenol, 2-bromo-6-(2-propenyl)-

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| O-H | Stretching | 3550 - 3200 (broad) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 3000 - 2850 |

| C=C (aromatic) | Stretching | 1600 - 1475 |

| C=C (alkene) | Stretching | 1680 - 1640 |

| C-O | Stretching | 1260 - 1000 |

| C-Br | Stretching | 690 - 515 |

The broad band in the high-frequency region is characteristic of the hydroxyl group's O-H stretch. The various C-H stretching vibrations distinguish between the aromatic and allyl protons. The C=C stretching frequencies differentiate the aromatic ring from the allyl double bond.

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric molecular vibrations. For Phenol, 2-bromo-6-(2-propenyl)-, Raman spectra would be expected to show strong signals for the symmetric stretching of the aromatic ring and the C=C double bond of the allyl group.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For Phenol, 2-bromo-6-(2-propenyl)-, the mass spectrum would provide the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

The molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (C₉H₉BrO). A characteristic feature would be the presence of an [M+2]⁺ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, having nearly equal natural abundance.

Common fragmentation pathways would likely involve the loss of the allyl group or the bromine atom.

Table 3: Expected Key Fragments in the Mass Spectrum of Phenol, 2-bromo-6-(2-propenyl)-

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 212/214 | [C₉H₉BrO]⁺ (Molecular Ion) | - |

| 171/173 | [C₆H₄BrO]⁺ | Loss of allyl radical (•C₃H₅) |

| 133 | [C₉H₉O]⁺ | Loss of bromine radical (•Br) |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement and loss) |

The analysis of these fragments helps to piece together the molecular structure, confirming the presence and connectivity of the bromine atom and the allyl group to the phenol core.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) stands as a cornerstone technique for the characterization of crystalline materials. By analyzing the scattering pattern of X-rays that have been diffracted by the electron clouds of atoms within a crystal lattice, XRD can reveal detailed information about the atomic arrangement, crystal structure, and phase purity of a solid sample.

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. This technique requires a high-quality, single crystal of the compound, which, for "Phenol, 2-bromo-6-(2-propenyl)-", would involve careful crystallization from a suitable solvent.

The analysis of a suitable crystal would yield precise atomic coordinates, bond lengths, and bond angles. This would unambiguously confirm the connectivity of the atoms, including the positions of the bromine atom and the 2-propenyl (allyl) group on the phenol ring. Furthermore, for a chiral molecule, this technique can determine the absolute configuration. The presence of the heavy bromine atom in "Phenol, 2-bromo-6-(2-propenyl)-" would facilitate this determination through anomalous dispersion effects.

The resulting structural data also reveals how individual molecules pack together in the crystal lattice. This is governed by intermolecular forces such as hydrogen bonding (involving the phenolic hydroxyl group), halogen bonding (involving the bromine atom), and van der Waals interactions. Understanding the crystal packing is crucial as it influences physical properties like melting point, solubility, and stability.

To illustrate the type of information obtained from a single-crystal XRD experiment, a hypothetical data table for "Phenol, 2-bromo-6-(2-propenyl)-" is presented below.

Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for Phenol, 2-bromo-6-(2-propenyl)- (Note: This data is for illustrative purposes only and is not based on published experimental results for this specific compound.)

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₉BrO |

| Formula Weight | 213.07 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 11.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 996.3 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.420 |

| R-factor | < 0.05 |

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze microcrystalline samples. rsc.org Unlike single-crystal XRD, which requires a perfect crystal, PXRD can be performed on a finely ground powder containing a large number of small crystallites. This makes it a more accessible technique for routine analysis and for materials that are difficult to crystallize as large single crystals.

The primary application of PXRD in the context of "Phenol, 2-bromo-6-(2-propenyl)-" would be to identify the crystalline phase and assess its purity. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for that specific phase. This is invaluable for confirming the identity of a synthesized batch of the compound and for detecting the presence of any crystalline impurities or different polymorphic forms.

The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks in the pattern are characteristic of the crystal lattice of the substance. Analysis of the peak positions can be used to determine the unit cell parameters of the crystal lattice. scienceasia.orgresearchgate.net Peak broadening can also provide information about the crystallite size. researchgate.net

While a specific, experimentally determined powder diffraction pattern for "Phenol, 2-bromo-6-(2-propenyl)-" is not available in the public domain, the principles of the technique and its applications are well-established. For example, PXRD has been used to characterize metal complexes of other substituted phenols. spuvvn.edu

The following table illustrates the kind of data that would be obtained from a PXRD analysis of "Phenol, 2-bromo-6-(2-propenyl)-".

Table 2: Hypothetical Powder X-ray Diffraction Data for Phenol, 2-bromo-6-(2-propenyl)- (Note: This data is for illustrative purposes only and is not based on published experimental results for this specific compound.)

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.4 | 8.50 | 65 |

| 15.6 | 5.68 | 100 |

| 20.8 | 4.27 | 80 |

| 23.2 | 3.83 | 45 |

| 26.1 | 3.41 | 55 |

| 31.5 | 2.84 | 30 |

Reactivity and Reaction Mechanisms of Phenol, 2 Bromo 6 2 Propenyl

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring in Phenol (B47542), 2-bromo-6-(2-propenyl)- is highly susceptible to electrophilic aromatic substitution due to the potent activating and ortho-, para-directing effect of the hydroxyl group. byjus.com This strong activation often necessitates mild reaction conditions to avoid polysubstitution. byjus.com The directing effects of the substituents on the ring—hydroxyl, bromo, and 2-propenyl—determine the regioselectivity of incoming electrophiles. The hydroxyl group directs electrophiles to the ortho and para positions. In this molecule, both ortho positions are already substituted. Therefore, electrophilic attack is predominantly directed to the para position (C4) relative to the hydroxyl group.

Nitration: Treatment of phenols with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. byjus.com For Phenol, 2-bromo-6-(2-propenyl)-, nitration is expected to occur at the C4 position, yielding 2-bromo-4-nitro-6-(2-propenyl)phenol. The use of concentrated nitric acid can lead to the formation of polynitrated products and potential oxidation of the side chain. byjus.com The synthesis of the related compound, 2-bromo-6-nitrophenol, has been achieved through the nitration of bromophenol derivatives. ontosight.ai

Halogenation: Phenols are readily halogenated even in the absence of a Lewis acid catalyst. byjus.com The reaction of Phenol, 2-bromo-6-(2-propenyl)- with bromine in a non-polar solvent like carbon disulfide would likely result in the formation of 2,4-dibromo-6-(2-propenyl)phenol. Using bromine water would lead to the same product, as the para position is the only available activated site. stackexchange.com Stoichiometry-controlled halogenation using N-halosuccinimides can be employed to achieve selective monohalogenation in activated systems. beilstein-journals.org

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

| Nitration | Dilute HNO₃ | 2-bromo-4-nitro-6-(2-propenyl)phenol |

| Bromination | Br₂ in CS₂ | 2,4-dibromo-6-(2-propenyl)phenol |

Transformations Involving the 2-Propenyl Group

The 2-propenyl (allyl) group is a versatile functional handle that can undergo a variety of transformations, including additions across the double bond and rearrangements.

Addition Reactions Across the Alkene (e.g., Hydrohalogenation, Epoxidation, Dihydroxylation)

Hydrohalogenation: The addition of hydrogen halides (HX) to the alkene follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the halide adds to the more substituted carbon, proceeding through a stable carbocation intermediate. pressbooks.pub Anti-Markovnikov addition can be achieved in the presence of peroxides for HBr. youtube.com

Epoxidation: The double bond of the 2-propenyl group can be epoxidized using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orglibretexts.org This reaction proceeds via a concerted mechanism to form an epoxide (oxirane). The presence of the nearby hydroxyl group can influence the stereoselectivity of the epoxidation. wikipedia.org

Dihydroxylation: The alkene can be converted to a vicinal diol through dihydroxylation. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). wikipedia.orglibretexts.org Anti-dihydroxylation can be accomplished by the acid-catalyzed opening of an epoxide. libretexts.org The choice of reagents determines the stereochemical outcome of the reaction.

Table 2: Predicted Products of Addition Reactions to the 2-Propenyl Group

| Reaction | Reagents | Predicted Major Product |

| Hydrobromination (Markovnikov) | HBr | 2-bromo-6-(2-bromopropyl)phenol |

| Hydrobromination (Anti-Markovnikov) | HBr, ROOR | 2-bromo-6-(3-bromopropyl)phenol |

| Epoxidation | m-CPBA | 2-bromo-6-(oxiran-2-ylmethyl)phenol |

| Syn-Dihydroxylation | 1. OsO₄, 2. NaHSO₃/H₂O | 3-(3-bromo-2-hydroxyphenyl)propane-1,2-diol |

Isomerization and Rearrangement of the Allylic Moiety

The 2-propenyl group can undergo isomerization to the thermodynamically more stable 2-propenylphenol. This rearrangement can be catalyzed by transition metal complexes. For example, the isomerization of allyl phenyl ethers to propenyl phenyl ethers can be achieved with palladium catalysts. acs.org The isomerization of the parent 2-allylphenol (B1664045) to (Z)-2-propenylphenol has been reported using a ruthenium catalyst.

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group can participate in a variety of reactions, including alkylation and acylation.

O-Alkylation and O-Acylation Reactions

O-Alkylation: The hydroxyl group can be alkylated to form an ether. This is typically achieved by treating the phenol with an alkyl halide in the presence of a base. The reaction proceeds via a Williamson ether synthesis mechanism. Given the steric hindrance from the ortho-bromo and 2-propenyl groups, a strong base and suitable reaction conditions may be required to achieve high yields.

O-Acylation: The hydroxyl group can be acylated to form an ester. This is commonly carried out by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270). Trifluoromethanesulfonic acid has also been used to catalyze the acylation of phenols. researchgate.net

Table 3: Predicted Products of Reactions at the Phenolic Hydroxyl Group

| Reaction | Reagents | Predicted Major Product |

| O-Methylation | CH₃I, K₂CO₃ | 1-bromo-2-methoxy-3-(2-propenyl)benzene |

| O-Acetylation | Acetic anhydride, Pyridine | 2-bromo-6-(2-propenyl)phenyl acetate |

Oxidative Transformations of the Phenolic System

Phenols are susceptible to oxidation, which can lead to a variety of products, including quinones and polymeric materials. The oxidation of bromophenols with potassium permanganate can lead to the formation of brominated polymeric products. nih.gov Oxidative coupling of phenols is a significant reaction that can form C-C or C-O bonds between phenolic units. wikipedia.org In the case of Phenol, 2-bromo-6-(2-propenyl)-, oxidative conditions could lead to intramolecular cyclization involving the allyl group or intermolecular coupling to form dimers or polymers. The oxidation of 2-allylphenol can result in various coupled products depending on the reaction conditions. nih.gov

Cross-Coupling Reactions Involving the Bromine Atom (e.g., Suzuki, Sonogashira, Negishi)

The bromine atom attached to the phenolic ring serves as a key handle for participating in a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing new carbon-carbon bonds and elaborating the molecular framework.

Suzuki Coupling: In a typical Suzuki reaction, the aryl bromide is coupled with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly effective for forming biaryl structures or for introducing alkyl or vinyl groups at the 2-position of the phenol.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. The process is generally catalyzed by a palladium complex with a copper(I) co-catalyst and requires a base. The Sonogashira coupling of Phenol, 2-bromo-6-(2-propenyl)- provides a direct pathway to 2-alkynyl-6-allylphenols, which are valuable precursors for the synthesis of heterocyclic compounds.

Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a nickel or palladium complex. This method is known for its high functional group tolerance, allowing for the coupling of a wide range of alkyl, aryl, and vinyl zinc reagents.

Table 1: Representative Conditions for Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Base | Solvent |

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF |

| Negishi | Organozinc Halide | Pd(dppf)Cl₂ | - | THF |

Intramolecular Cyclization and Annulation Reactions

The proximity of the allyl group to the other reactive sites on the molecule facilitates intramolecular reactions, leading to the formation of new ring systems.

The strategic positioning of the allyl group allows for its participation in cyclization reactions to form fused ring structures. For instance, following a Sonogashira coupling to introduce an alkyne at the 2-position, the resulting 2-alkynyl-6-allylphenol can undergo intramolecular reactions. Depending on the reaction conditions, cyclization can occur involving the phenolic hydroxyl group and the alkyne, leading to the formation of furan-containing fused systems.

Palladium catalysts can initiate cascade reactions that involve multiple bond-forming events in a single operation. A common pathway begins with the oxidative addition of a palladium(0) catalyst to the carbon-bromine bond of Phenol, 2-bromo-6-(2-propenyl)-. The resulting arylpalladium intermediate can then undergo an intramolecular carbopalladation onto the pendant allyl group. This step typically forms a five- or six-membered ring containing a new carbon-palladium bond. The fate of this organopalladium intermediate depends on the reaction conditions and the presence of other reagents, potentially leading to a variety of complex polycyclic products through subsequent reaction steps.

Mechanistic Investigations of Key Transformations

Understanding the underlying mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes.

The kinetics of palladium-catalyzed cross-coupling reactions are often governed by the rate of the oxidative addition step, which can be influenced by the choice of palladium catalyst, ligands, and solvent. The thermodynamics of intramolecular cyclizations favor the formation of sterically and electronically stable five- and six-membered rings. Computational studies can provide valuable insights into the relative energies of different reaction pathways and help rationalize the observed product distributions.

The elucidation of reaction mechanisms often relies on the detection and characterization of transient intermediates and the understanding of transition state structures. In palladium-catalyzed cycles, key intermediates include the arylpalladium(II) species formed after oxidative addition and the subsequent organopalladium species that arise from transmetalation or carbopalladation events. Spectroscopic techniques, such as nuclear magnetic resonance (NMR), and computational modeling are powerful tools for studying these fleeting species and the energy barriers that separate them.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing a bridge between molecular structure and observable properties. Density Functional Theory (DFT) stands out as a primary method for these investigations due to its balance of accuracy and computational efficiency.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. aps.org It is particularly effective for optimizing molecular geometry, which involves finding the lowest energy arrangement of atoms in a molecule. For Phenol (B47542), 2-bromo-6-(2-propenyl)-, DFT calculations would determine precise bond lengths, bond angles, and dihedral angles. This optimized geometry is the foundation for all other computational predictions. Beyond geometry, DFT provides a detailed map of the electron density, which is crucial for understanding the molecule's electronic properties, such as its dipole moment and polarizability. imist.maresearchgate.net The presence of an electron-withdrawing bromine atom and an electron-donating allyl group on the phenol ring makes electronic structure analysis particularly insightful for predicting reactivity.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules, including phenolic compounds. researchgate.netresearchgate.netexplorationpub.com It often provides reliable results for molecular geometries and energies.

The basis set is a set of mathematical functions used to build the molecular orbitals. Common choices for molecules like Phenol, 2-bromo-6-(2-propenyl)- include Pople-style basis sets such as 6-31G** or 6-311++G(d,p). researchgate.netnih.gov The characters in these names denote specific features:

6-31G : Describes the core and valence electrons.

* or (d,p) : Adds polarization functions to allow for non-spherical electron distribution, which is essential for accurately describing bonding.

++ : Adds diffuse functions, which are important for describing anions and systems with lone pairs, such as the oxygen atom in the hydroxyl group.

The combination of the B3LYP functional with a basis set like 6-311++G(d,p) is considered a high-level approach for obtaining accurate electronic and structural information. nih.gov

DFT calculations are instrumental in predicting spectroscopic data, which aids in the identification and characterization of compounds.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. researchgate.net These calculated frequencies correspond to specific molecular motions, such as the stretching of the O-H bond, C-Br bond, and various vibrations within the aromatic ring and allyl group. researchgate.net While a specific study for Phenol, 2-bromo-6-(2-propenyl)- is not available, data from similar molecules like 2-bromo-4-chloro phenol shows the type of results obtained. The table below illustrates how calculated frequencies are matched with experimental observations and assigned to specific vibrational modes.

*Illustrative data based on calculations for 2-bromo-4-chloro phenol using the B3LYP/6-31G** method. researchgate.net

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach within DFT for predicting NMR chemical shifts (¹H and ¹³C). docbrown.info These predictions are invaluable for interpreting experimental NMR spectra. The calculation considers the magnetic shielding around each nucleus, which is influenced by the local electronic environment. For Phenol, 2-bromo-6-(2-propenyl)-, GIAO calculations would predict distinct chemical shifts for the hydroxyl proton, the protons of the allyl group, and the aromatic protons, which are uniquely affected by the adjacent bromo and allyl substituents.

Analysis of Molecular Orbitals and Reactivity Descriptors

The reactivity of a molecule is governed by its molecular orbitals. Analysis of these orbitals provides deep insights into how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies reactivity analysis by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org

HOMO: This orbital acts as an electron donor (nucleophile). The higher its energy, the more readily it donates electrons.

LUMO: This orbital acts as an electron acceptor (electrophile). The lower its energy, the more readily it accepts electrons.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate different regions of charge:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green: Regions of neutral or intermediate potential.

For Phenol, 2-bromo-6-(2-propenyl)-, an MEP map would likely show a strongly negative potential (red) around the oxygen atom of the hydroxyl group due to its lone pairs, making it a primary site for hydrogen bonding and electrophilic attack. researchgate.net The π-system of the aromatic ring would also show negative potential. In contrast, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it an acidic site. The bromine atom's effect would be complex, withdrawing electron density but also possessing its own lone pairs, creating a nuanced potential map.

Global and Local Chemical Reactivity Descriptors

Computational chemistry provides powerful tools to understand the reactivity of molecules. Density Functional Theory (DFT) is a common method used to calculate various descriptors that predict how a molecule will behave in a chemical reaction. Global descriptors apply to the molecule as a whole, while local descriptors indicate the reactivity of specific atoms or regions within the molecule.

Global Reactivity Descriptors:

These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Key global descriptors include:

HOMO and LUMO Energies (EHOMO and ELUMO): EHOMO is related to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. A smaller HOMO-LUMO energy gap indicates higher reactivity.

Ionization Potential (IP): The energy required to remove an electron (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (EA ≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ ≈ (IP + EA) / 2).

Chemical Hardness (η): Resistance to change in electron distribution (η ≈ (IP - EA) / 2). Harder molecules are generally less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for reaction.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = χ² / 2η).

For substituted phenols, these descriptors are sensitive to the nature of the substituents. For instance, a theoretical investigation of phenol, o-nitrophenol, and o-aminophenol using DFT at the B3LYP/6311G(d,p) level of theory revealed that 2-nitrophenol (B165410) is the most stable due to its higher chemical hardness and lower electrophilicity index, suggesting it is more likely to undergo nucleophilic substitution. rjpn.org

The reactivity of substituted phenols can be significantly influenced by the electronic effects of their substituents. youtube.com Electron-withdrawing groups, like the bromo group in Phenol, 2-bromo-6-(2-propenyl)-, generally increase the acidity and can influence the sites of electrophilic and nucleophilic attack. youtube.comlibretexts.org The allyl group, being weakly electron-donating, would have a contrasting effect.

A DFT study on allyl mercaptan and a phenol-allyl mercaptan derivative provided insights into their reactivity. nih.gov The study calculated global descriptors and found that the presence of both a phenol and an allyl group can significantly influence the molecule's radical scavenging activity. nih.gov

Table 1: Illustrative Global Reactivity Descriptors for Phenol and Substituted Phenols (Conceptual)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Hardness (η) | Electrophilicity (ω) |

| Phenol | -6.5 | -1.2 | 5.3 | 2.65 | 1.48 |

| 2-Bromophenol (B46759) | -6.7 | -1.5 | 5.2 | 2.60 | 1.70 |

| 2-Allylphenol (B1664045) | -6.4 | -1.1 | 5.3 | 2.65 | 1.42 |

Note: This table is illustrative and based on general principles of substituent effects. Actual values would require specific DFT calculations for each molecule.

Local Reactivity Descriptors:

Local reactivity can be predicted using Fukui functions or by analyzing the distribution of electrostatic potential. These methods identify the most likely sites for electrophilic, nucleophilic, and radical attack. For a substituted phenol like Phenol, 2-bromo-6-(2-propenyl)-, the oxygen atom of the hydroxyl group and the carbon atoms of the aromatic ring are key reactive sites. The bromine atom can also participate in specific interactions.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a solid-state crystal is governed by a variety of intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of a crystalline material.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions in a crystal. nih.govnih.govresearchgate.netmq.edu.auresearchgate.net The Hirshfeld surface is a three-dimensional map of the space around a molecule in a crystal, color-coded to show different types of intermolecular contacts and their relative strengths.

For brominated organic compounds, Hirshfeld surface analysis often reveals significant contributions from Br···H, Br···C, and Br···Br contacts, in addition to the more common H···H, C···H, and O···H interactions. nih.govnih.gov For example, in the crystal structure of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, Br···H/H···Br interactions accounted for 10.8% of the total Hirshfeld surface. nih.gov In another study of a brominated tetrahydroquinoline derivative, Br···H/H···Br interactions were even more significant, contributing 28.2% to the crystal packing. nih.gov

Given the structure of Phenol, 2-bromo-6-(2-propenyl)-, a Hirshfeld analysis would likely show significant contributions from H···H, O···H (from hydrogen bonding), C···H, and Br···H contacts. The presence of the allyl group might also lead to C-H···π interactions.

Table 2: Representative Contributions to Hirshfeld Surface for a Hypothetical Crystal of Phenol, 2-bromo-6-(2-propenyl)-

| Interaction Type | Percentage Contribution |

| H···H | ~40% |

| Br···H/H···Br | ~15-25% |

| O···H/H···O | ~10-20% |

| C···H/H···C | ~10-15% |

| C···C | ~3-5% |

| Br···O/O···Br | ~1-3% |

Note: This table is a hypothetical representation based on data from structurally similar brominated and hydroxylated compounds.

Hydrogen Bonding and Halogen Bonding Interactions

Hydrogen Bonding: The hydroxyl group of Phenol, 2-bromo-6-(2-propenyl)- is a classic hydrogen bond donor. In the solid state, it is expected to form strong O-H···O hydrogen bonds with neighboring molecules, creating chains or more complex networks that are fundamental to the crystal packing. The oxygen atom can also act as a hydrogen bond acceptor.

Halogen Bonding: The bromine atom in Phenol, 2-bromo-6-(2-propenyl)- can participate in halogen bonding. A halogen bond is a non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as an oxygen or nitrogen atom, or a π-system. These interactions, denoted as C-Br···O or C-Br···π, can play a significant role in directing the crystal packing of brominated compounds. nih.gov

Conformational Analysis and Potential Energy Surfaces

The presence of the flexible allyl group in Phenol, 2-bromo-6-(2-propenyl)- means that the molecule can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and to determine their relative energies. This is often done by calculating the potential energy surface (PES) of the molecule as a function of one or more rotatable bonds (dihedral angles). researchgate.netacs.orgacs.org

For Phenol, 2-bromo-6-(2-propenyl)-, the key dihedral angles to consider would be those associated with the rotation of the allyl group relative to the phenol ring and the orientation of the hydroxyl group. Computational methods can be used to scan the PES by systematically changing these dihedral angles and calculating the energy at each point. The minima on the PES correspond to stable conformers.

A study on the conformational analysis of some furan (B31954) derivatives highlighted the importance of intramolecular interactions in stabilizing certain conformers. researchgate.net Similarly, for Phenol, 2-bromo-6-(2-propenyl)-, intramolecular hydrogen bonding between the hydroxyl proton and the π-electrons of the allyl group's double bond, or steric interactions between the allyl group and the bulky bromine atom, would significantly influence the conformational landscape.

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. nih.govrsc.org For a substituted phenol, reaction pathways of interest could include oxidation, electrophilic aromatic substitution, or reactions involving the allyl group.

For example, a theoretical study on the formation of polychlorinated/brominated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs) from 2-bromophenol precursors used computational modeling to investigate various reaction pathways. nih.gov The study calculated the thermodynamic and kinetic parameters for reactions involving phenoxy radicals, demonstrating how computational chemistry can predict the favorability of different reaction channels. nih.gov

Another study used computational modeling to investigate the anti-knock properties of substituted phenols as gasoline additives. rsc.org A detailed kinetic model was constructed to predict the ignition behavior of these compounds, showcasing the power of computational methods in practical applications. rsc.org

For Phenol, 2-bromo-6-(2-propenyl)-, computational modeling could be used to explore:

Oxidation reactions: Modeling the abstraction of the phenolic hydrogen atom to form a phenoxy radical and subsequent reactions.

Claisen rearrangement: The allyl group ortho to a hydroxyl group can undergo a thermal or acid-catalyzed Claisen rearrangement. Computational modeling could map the potential energy surface for this intramolecular reaction, identifying the transition state and predicting the activation energy.

Electrophilic addition to the allyl group: The double bond of the allyl group can undergo addition reactions. Modeling could predict the regioselectivity and stereoselectivity of such reactions.

Derivatization and Functionalization Strategies for Phenol, 2 Bromo 6 2 Propenyl

Synthesis of Alkyl and Aryl Ethers

The phenolic hydroxyl group of Phenol (B47542), 2-bromo-6-(2-propenyl)- can be readily converted to its corresponding ether. The Williamson ether synthesis is a classic and widely used method for this transformation. libretexts.orgmasterorganicchemistry.com This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide in an SN2 reaction. libretexts.orgmasterorganicchemistry.com

Strong bases like sodium hydride (NaH) are often employed to ensure complete deprotonation of the alcohol. libretexts.org The reaction is typically carried out in a suitable solvent. For the synthesis of unsymmetrical ethers, careful selection of reactants is crucial to avoid competing elimination reactions. libretexts.org An alternative, milder method for ether synthesis involves the use of silver oxide (Ag₂O), which is particularly useful for sensitive substrates like sugars. libretexts.org

A specific example of etherification involves the reaction of a related compound, 2-allyl-4-bromo-6-nitrophenol, with allyl bromide to produce 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene in a 77% yield. nih.govresearchgate.net This highlights the feasibility of alkylating the phenolic oxygen even in the presence of other functional groups.

Table 1: Reagents and Conditions for Ether Synthesis

| Starting Material | Reagent | Base/Catalyst | Solvent | Product |

| Phenol, 2-bromo-6-(2-propenyl)- | Alkyl Halide | NaH | THF | Alkyl ether derivative |

| Phenol, 2-bromo-6-(2-propenyl)- | Alkyl Halide | Ag₂O | DMF | Alkyl ether derivative |

| 2-Allyl-4-bromo-6-nitrophenol | Allyl Bromide | K₂CO₃ | Acetone | 1-Allyl-2-(allyloxy)-5-bromo-3-nitrobenzene |

Formation of Esters and Carbamates

The synthesis of esters from Phenol, 2-bromo-6-(2-propenyl)- can be achieved through standard esterification protocols, such as reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine.

Carbamates, which are esters of carbamic acid, can be synthesized through several routes. One common method involves the reaction of the phenol with an isocyanate. Another approach is the reaction with N,N'-disuccinimidyl carbonate (DSC) to form a succinimidyl-based mixed carbonate, which then reacts with an amine. nih.gov A one-pot synthesis of N-alkyl carbamates can be achieved through a three-component coupling of a primary amine, carbon dioxide, and an alkyl halide using cesium carbonate and TBAI in anhydrous DMF. nih.gov Tin-catalyzed transcarbamoylation using phenyl carbamate (B1207046) offers a mild method with broad functional group tolerance. organic-chemistry.org

The carbamate functional group is significant in medicinal chemistry and can be introduced using various reagents and conditions. For instance, di(2-pyridyl) carbonate (DPC) is an efficient alkoxycarbonylation reagent for amines. nih.gov

Table 2: Methods for Carbamate Synthesis

| Method | Reagents | Key Features |

| Isocyanate Reaction | Phenol, Isocyanate | Direct formation of the carbamate linkage. |

| DSC-Promoted | Alcohol, DSC, Amine | High-yielding introduction of protecting groups. nih.gov |

| Three-Component Coupling | Primary Amine, CO₂, Alkyl Halide, Cs₂CO₃, TBAI | One-pot synthesis of N-alkyl carbamates. nih.gov |

| Transcarbamoylation | Alcohol, Phenyl Carbamate, Tin Catalyst | Mild conditions with good functional group tolerance. organic-chemistry.org |

Introduction of Nitrogen-Containing Functionalities (e.g., Amines, Imines, Schiff Bases)

Introducing nitrogen-containing functionalities into the Phenol, 2-bromo-6-(2-propenyl)- structure opens up a wide range of synthetic possibilities. A direct method to introduce an amino group is through the nitration of the aromatic ring followed by reduction. For example, 2-allylphenol (B1664045) can be nitrated using a sulfonitric mixture to yield a mixture of 2-allyl-6-nitrophenol (B3249158) and 2-allyl-4-nitrophenol. nih.govresearchgate.net The nitro group can then be reduced to an amine using reagents like zinc and ammonium (B1175870) chloride. nih.govresearchgate.net

In a specific synthetic sequence starting from 2-allylphenol, the compound was first nitrated, then selectively brominated with N-bromosuccinimide (NBS) to yield 2-allyl-4-bromo-6-nitrophenol. nih.govresearchgate.net After allylation of the phenolic hydroxyl group, the nitro group was reduced to an amine, yielding 3-allyl-2-(allyloxy)-5-bromoaniline. nih.govresearchgate.net

Once an amino group is installed, it can be further functionalized. For example, anilines can be converted to imines or Schiff bases through condensation with aldehydes or ketones.

Functionalization of the Propenyl Group (e.g., Epoxides, Diols, Halogenated Adducts)

The propenyl (allyl) group is a versatile handle for a variety of chemical transformations.

Epoxidation: The double bond of the allyl group can be converted to an epoxide using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) or OXONE®. researchgate.net These epoxides are valuable intermediates that can be opened by various nucleophiles. researchgate.net

Dihydroxylation: The alkene can be dihydroxylated to form a diol. This can be achieved using reagents such as osmium tetroxide or potassium permanganate (B83412).

Halogenation: The addition of halogens, such as bromine, across the double bond leads to dihalogenated products. nih.gov To avoid halogenation of the aromatic ring, the electron density of the ring can be reduced by protecting the phenolic hydroxyl group or by introducing an electron-withdrawing group. nih.gov

These functionalizations of the propenyl group allow for the introduction of a wide range of other functionalities through subsequent reactions. researchgate.net

Table 3: Functionalization of the Propenyl Group

| Transformation | Reagent(s) | Product Type |

| Epoxidation | mCPBA or OXONE® | Epoxide researchgate.net |

| Dihydroxylation | Osmium Tetroxide | Diol |

| Bromination | Bromine | Dihalogenated Adduct |

Selective Transformations in the Presence of Multiple Reactive Sites

The presence of a phenolic hydroxyl, a bromo substituent on the aromatic ring, and a propenyl group necessitates careful control to achieve selective reactions. The reactivity of each site can be modulated through the choice of reagents and reaction conditions.

For instance, the phenolic hydroxyl is acidic and can be selectively deprotonated and alkylated under basic conditions. nih.govresearchgate.net The aromatic bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck couplings. The propenyl group can undergo a variety of addition reactions. researchgate.netnih.gov

A key strategy for achieving selectivity is the use of protecting groups. The phenolic hydroxyl can be protected as an ether, allowing for selective manipulation of the other functional groups. For example, in the synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline, the initial nitration and bromination reactions were performed on 2-allylphenol before the phenolic hydroxyl was alkylated. nih.govresearchgate.net This sequence demonstrates how the inherent reactivity of the starting material can be exploited to achieve a desired substitution pattern before protecting or modifying other functional groups.

Furthermore, the choice of catalyst can direct a reaction to a specific site. For example, specific palladium catalysts can be used for cross-coupling at the C-Br bond, while other catalysts could be employed for reactions involving the alkene. The cyclization of 2-allylphenols to form benzofurans can be catalyzed by palladium reagents. researchgate.net

Applications of Phenol, 2 Bromo 6 2 Propenyl As a Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Phenolic Structures

The unique arrangement of functional groups in 2-bromo-6-allylphenol makes it an ideal starting material for the elaboration of more complex phenolic structures. The phenolic hydroxyl group can be readily etherified or esterified, while the bromine and allyl substituents provide handles for further carbon-carbon and carbon-heteroatom bond formations.

A notable example of its application is in the multi-step synthesis of substituted anilines. For instance, the synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline has been achieved starting from the related compound, 2-allylphenol (B1664045). The process involves a sequence of reactions that highlights the utility of the functionalities present in and introduced to the phenolic ring. A key step in such a synthesis is the selective bromination of an activated phenol (B47542) ring. researchgate.net

The general strategy for elaborating complex phenols from 2-bromo-6-allylphenol often involves the following transformations:

Protection of the phenolic hydroxyl group: This is often the initial step to prevent unwanted side reactions during subsequent transformations. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl (B83357) ethers.

Modification of the allyl group: The double bond in the allyl group can undergo a variety of reactions, such as oxidation, reduction, or addition reactions, to introduce new functional groups.

Cross-coupling reactions at the bromine position: The bromine atom can be readily substituted using transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, to introduce new aryl, alkyl, or vinyl groups.

These transformations can be carried out in various sequences to achieve the desired target molecule, demonstrating the versatility of 2-bromo-6-allylphenol as a starting material. The synthesis of natural bromophenol derivatives with potential biological activities often employs similar strategies, starting from readily available phenolic precursors. nih.gov The ability to selectively functionalize the different parts of the molecule is a key advantage in the synthesis of complex natural products and their analogs. nih.govnih.gov

Ligand Scaffolds for Coordination Chemistry

The structural motifs present in 2-bromo-6-allylphenol and its derivatives are well-suited for the construction of ligands for coordination chemistry. The phenolic oxygen, often after deprotonation, can act as a potent donor to a metal center. Furthermore, the introduction of additional donor atoms through modification of the allyl or bromo substituents can lead to the formation of multidentate ligands.

While direct studies on the coordination chemistry of 2-bromo-6-allylphenol are not extensively reported, the principles can be inferred from related systems. For example, Schiff base ligands derived from substituted salicylaldehydes (which are oxidized phenols) are widely used in coordination chemistry. The reaction of a bromo-substituted salicylaldehyde (B1680747) with a primary amine leads to the formation of an imine, and the resulting Schiff base can coordinate to metal ions through the phenolic oxygen and the imine nitrogen. researchgate.net

Similarly, the synthesis of 2-bromo-6-alkylaminopyridines, which are structural analogs of 2-bromo-6-allylphenol where the phenolic hydroxyl is replaced by an amino group and the ring is a pyridine (B92270), demonstrates the utility of this substitution pattern in ligand design. These bromo-amino-pyridines can act as ligands for the synthesis of metal complexes, such as triiron extended metal atom chains (EMACs). georgiasouthern.edu The bromine atom in these ligands can be further functionalized to tune the electronic properties of the resulting metal complex.

The general approach to utilizing 2-bromo-6-allylphenol in ligand synthesis would involve:

Derivatization: Modification of the allyl or bromo group to introduce additional donor atoms (e.g., nitrogen, sulfur, phosphorus).

Complexation: Reaction of the modified ligand with a metal salt to form the desired coordination complex.

The ability to create a wide variety of ligand structures from a single, versatile starting material is a significant advantage in the field of coordination chemistry, enabling the synthesis of new catalysts, functional materials, and biomimetic systems.

Building Block for Polymer and Material Precursors (excluding specific material properties)

The presence of a polymerizable allyl group and a reactive bromine atom makes 2-bromo-6-allylphenol a valuable monomer precursor for the synthesis of functional polymers and materials. The allyl group can participate in various polymerization reactions, while the bromine atom can be used for post-polymerization modification or to influence the properties of the resulting polymer.

Several polymerization strategies can be envisioned for monomers derived from 2-bromo-6-allylphenol:

Free Radical Polymerization: The allyl group can undergo free-radical polymerization, although it is generally less reactive than other vinyl monomers.

Ring-Opening Metathesis Polymerization (ROMP): The allyl group can be converted to a cyclic olefin, which can then undergo ROMP to produce well-defined polymers. This technique is known for its ability to create polymers with diverse functionalities. wayne.edu

Post-Polymerization Modification: A polymer can be prepared using the allyl group, leaving the bromine atom intact for subsequent functionalization. For example, the Ullmann coupling reaction has been used to functionalize bromo-substituted ether-linked polymers. mdpi.com Similarly, thio-bromo "click" reactions can be employed for post-polymerization modification. rsc.org

The synthesis of polymers from related bromo-substituted monomers has been reported. For instance, the autopolymerization of 2-bromo-3-methoxythiophene (B13090750) demonstrates that bromo-substituted heterocycles can be used to create conjugated polymers. researchgate.net While the polymerization mechanism can be complex, it highlights the potential of such monomers in materials science.

The general workflow for using 2-bromo-6-allylphenol as a polymer precursor would involve:

Monomer Synthesis: Optional modification of the phenol or bromine to tune the monomer's properties.

Polymerization: Utilizing a suitable polymerization technique to form the polymer backbone.

Post-Polymerization Functionalization: Introducing additional functional groups to the polymer chain via the bromine atoms.

This approach allows for the creation of a wide range of polymers with tailored structures and functionalities from a single, versatile building block.

Intermediates for the Synthesis of Diverse Organic Molecules

The reactivity of the three functional groups in 2-bromo-6-allylphenol makes it a powerful intermediate for the synthesis of a wide array of organic molecules, particularly heterocyclic compounds. The combination of intramolecular and intermolecular reactions allows for the construction of complex ring systems.

One important application is in the synthesis of benzofurans. The allylphenol moiety can undergo oxidative cyclization to form a dihydrobenzofuran ring. A light-driven, metal-free cascade reaction of 2-allylphenol derivatives can produce densely functionalized 2,3-dihydrobenzofurans, which are common cores in biologically active compounds. nih.gov

Furthermore, the bromine atom can be leveraged in palladium-catalyzed intramolecular Heck coupling reactions. For example, after coupling 2-bromoallyl sulfones with ortho-iodophenol (a related phenolic structure), an intramolecular Heck reaction can furnish sulfonylated benzofurans. rsc.orgresearchgate.net This strategy can be extended to the synthesis of other heterocycles like indoles and benzosultams.

The synthesis of coumarins, another important class of heterocycles, often starts from phenolic precursors. nih.govresearchgate.net While direct synthesis from 2-bromo-6-allylphenol is not explicitly detailed, the functionalities present are amenable to the reaction conditions typically employed for coumarin (B35378) synthesis. For example, 3-bromocoumarins can be converted to 4-sulfanylcoumarins, showcasing the reactivity of bromo-substituted unsaturated systems. nih.govrsc.org

The versatility of 2-bromo-6-allylphenol as an intermediate is summarized in the table below, which outlines potential synthetic transformations and the resulting classes of organic molecules.

| Starting Material Moiety | Reaction Type | Resulting Structure/Molecule Class |

| Allylphenol | Oxidative Cyclization | Dihydrobenzofurans |

| Allylphenol | Claisen Rearrangement | Substituted Phenols |

| Bromo-allyl system | Intramolecular Heck Coupling | Benzofurans, Indoles |

| Phenol | Pechmann/Perkin/Knoevenagel reactions | Coumarins |

| Bromo-phenol | Suzuki/Stille/Heck couplings | Biaryls, Substituted Alkenes |

The ability to serve as a precursor to a wide range of valuable organic molecules underscores the importance of 2-bromo-6-allylphenol as a versatile intermediate in organic synthesis. mdpi.comresearchgate.net

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern synthetic chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netnih.gov Future research on 2-bromo-6-allylphenol will undoubtedly focus on developing more sustainable synthetic methodologies.

Key areas of exploration include:

Alternative Solvents: Moving away from traditional volatile organic compounds (VOCs) towards greener alternatives is a primary goal. nih.govyoutube.com Research into the use of water, supercritical fluids (like CO2), or bio-based solvents for the synthesis and derivatization of 2-bromo-6-allylphenol could significantly reduce the environmental impact. nih.govnih.gov The use of supramolecular solvents has also shown promise for the efficient extraction of phenolic compounds. nih.gov

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions. nih.gov Future work could explore the use of halogenases for the regioselective bromination of 2-allylphenol (B1664045), potentially providing a more environmentally benign route to the target compound. manchester.ac.ukacs.org Additionally, biocatalysts could be developed for the stereoselective transformation of the allyl group. nih.gov

Energy-Efficient Methods: Investigating the use of microwave irradiation or mechanosynthesis for the preparation of 2-bromo-6-allylphenol and its derivatives could lead to faster reaction times and reduced energy consumption. researchgate.net